molecular formula C2H8NO4P B1197505 (2-Amino-1-hydroxyethyl)phosphonic acid CAS No. 41744-58-5

(2-Amino-1-hydroxyethyl)phosphonic acid

Cat. No. B1197505
CAS RN: 41744-58-5
M. Wt: 141.06 g/mol
InChI Key: RTTXIBKRJFIBBG-UHFFFAOYSA-N
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Description

(2-Amino-1-hydroxyethyl)phosphonic acid, also known as 1-hydroxy-2-aminoethylphosphonic acid, is an organophosphorus compound . It has a molecular weight of 141.06 .


Synthesis Analysis

The synthesis of (2-Amino-1-hydroxyethyl)phosphonic acid and similar compounds involves the use of biosynthetic pathways and enzymes . A recent study discussed the uncatalyzed reaction of epoxides with (aminomethyl)phosphonates for the synthesis of novel [(2-hydroxyethyl)amino]methyl phosphonates .


Molecular Structure Analysis

The molecular formula of (2-Amino-1-hydroxyethyl)phosphonic acid is C2H8NO4P . The InChI code is 1S/C2H8NO4P/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7) .

Scientific Research Applications

  • Preparation and Configurational Analysis : (2-Amino-1-hydroxyethyl)phosphonic acid was synthesized and studied for its absolute configuration. The phosphonic acid analogues of serine were prepared, demonstrating the compound's relevance in biochemical contexts (Hammerschmidt & Völlenkle, 1989).

  • Synthesis from Carboxylic Acids : A one-pot synthesis method starting from carboxylic acids was developed for 1-hydroxy-1,1-bis(phosphonic acid)s, showing the versatility and efficiency of this methodology. This method was used to synthesize amino hydroxy bis(phosphonate)s like alendronate, which are commercially significant (Egorov et al., 2011).

  • Calcium-Phosphonate Interactions : The interaction between calcium and 2-hydroxyethylimino-bis(methylenephosphonate) was studied using multinuclear NMR spectroscopy. This research sheds light on the complexation behavior of similar phosphonate groups in aqueous solutions (Demadis et al., 2009).

  • Biomedical Applications : Phosphonic acid-functionalized poly(amido amine) macromers were synthesized for biomedical applications. These materials showed potential as nontoxic degradable biomaterials, suitable for various medical applications (Altuncu et al., 2020).

  • Medicinal Chemistry Potential : The α-aminophosphonate/phosphinate structural motif, which includes compounds like (2-Amino-1-hydroxyethyl)phosphonic acid, was recognized for its broad range of applications in medicinal chemistry, including enzyme inhibition and drug development (Mucha et al., 2011).

  • Synthesis of 1-Aminoalkylphosphonates : A convenient method for synthesizing 1-aminoalkyl phosphonates under solvent-free conditions was developed, highlighting the importance of these compounds, including 1-amino-1-alkyl phosphonic acids, in biological systems (Kaboudin & Rahmani, 2004).

  • Dental and Biomedical Applications : Phosphonic acid-containing acrylamide monomers were synthesized for potential use in self-etching dental adhesives and mineralized hydrogel scaffolds. These findings underscore the compound's relevance in dental and bone tissue engineering applications (Bingol et al., 2015).

Safety And Hazards

The safety data sheet for (2-Amino-1-hydroxyethyl)phosphonic acid indicates that it is not classified under physical, health, or environmental hazards according to the GHS classification . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

(2-amino-1-hydroxyethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO4P/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTXIBKRJFIBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(O)P(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-1-hydroxyethyl)phosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
24
Citations
GM Baranov, VV Perekalin… - Koordinatsionnaya …, 1987 - inis.iaea.org
… [en] Dissociation constants of 2-amino-1-hydroxyethyl-phosphonic acid as well as the first constants of Ca 2+ , Mn 2+ , Co 2+ , Ni 2+ , Cu 2+ , Zn 2+ , Nd 3+ , Eu 3+ complex stability with …
Number of citations: 0 inis.iaea.org
GM Baranov, VV Perekalin, OG Pomerantseva… - Koord. Khim.;(USSR), 1987 - osti.gov
… Dissociation constants of 2-amino-1-hydroxyethyl-phosphonic acid as well as the first constants of Ca/sup 2+/, Mn/sup 2+/, Co/sup 2+/, Ni/sup 2+/, Cu/sup 2+/, Zn/sup 2+/, Nd/sup 3+/, Eu/…
Number of citations: 0 www.osti.gov
MA de la Cruz - 1996 - search.proquest.com
One approach to the stereoselective preparation of $\alpha $-hydroxy phosphonates is by the use of a chiral auxiliary. Thiophosphorous acid diamides were prepared as a possible …
Number of citations: 2 search.proquest.com
AFG Gargano, M Kohout, P Macíková… - Analytical and …, 2013 - Springer
We report a chiral high-performance liquid chromatographic enantioseparation method for free α-aminophosphonic, β-aminophosphonic, and γ-aminophosphonic acids, …
Number of citations: 24 link.springer.com
T Dinhof - 2021 - phaidra.univie.ac.at
1.1 Phosphorus Phosphorus was first isolated and thus discovered around 1669 by Hennig Brandt, a German alchemist. It is the 11th most abundant element in the earth’s crust. …
Number of citations: 2 phaidra.univie.ac.at
PP PPh - Organophosphorus Chemistry: Volume 23, 2007 - books.google.com
1. Introduction The synthesis and evaluation of nucleotide analogues as potential chemotherapeutic agents and particularly as anti-HIV drugs continues to dominate the field. In the anti-…
Number of citations: 0 books.google.com
I Boulhissa, A Chikhi, A Bensegueni… - … -Aided Drug Design, 2021 - ingentaconnect.com
Background: Considering the interesting role in the peptidoglycan biosynthesis pathway, the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase is an attractive target to …
Number of citations: 3 www.ingentaconnect.com
X Posimes - Organophosphorus Chemistry: Volume 21, 2007 - books.google.com
Important publications on the mechanism of the Wittig reaction continue to appear. An understanding of most facets of the mechanism has probably now been achieved and a …
Number of citations: 0 books.google.com
R Błaszczyk, T Gajda - Synthetic Communications, 2008 - Taylor & Francis
A simple and safe method for the preparation of dialkyl 1‐azidoalkylphosphonates from dialkyl 1‐(4‐nitrobenzenesulfonyloxy)alkylphosphonates (dialkyl 1‐(nosyloxy)alkylphosphonates…
Number of citations: 10 www.tandfonline.com
CR Noe, M Knollmüller, E Jangg… - Chirality: The …, 2009 - Wiley Online Library
The design of substituted lactols is described, which in their reaction with racemic alkyl aryl carbinols react preferentially with one of the enantiomers exhibiting selectivities up to 14:1. …
Number of citations: 4 onlinelibrary.wiley.com

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